7-Methylindolin-2-one
Overview
Description
Mechanism of Action
Target of Action
Indolin-2-one derivatives, including 7-Methylindolin-2-one, have been found to target various enzymes and receptors. For instance, some indolin-2-one derivatives were designed as acetylcholine esterase (AChE) inhibitors . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thus regulating its availability .
Mode of Action
The interaction of this compound with its targets can result in significant changes. For instance, when acting as an AChE inhibitor, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
For example, they can affect the metabolism and distribution of indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biological context. For instance, as an AChE inhibitor, it can enhance cholinergic transmission, which can improve cognitive function in Alzheimer’s disease . Moreover, some indolin-2-one derivatives have shown cytotoxic effects against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-methylindole with an oxidizing agent to introduce the ketone functionality at the 2nd position . Another approach involves the use of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methylisatin.
Reduction: Reduction reactions can convert it to 7-methylindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products:
Oxidation: 7-Methylisatin
Reduction: 7-Methylindoline
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
7-Methylindolin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its indole structure.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- Indolin-2-one
- Isatin
- 3-Hydroxyindolin-2-one
Comparison: 7-Methylindolin-2-one is unique due to the presence of a methyl group at the 7th position, which can influence its reactivity and biological activity compared to its analogs. For instance, indolin-2-one lacks the methyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
7-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKQUZQXSTAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190279 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-28-2 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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